molecular formula C8H13BrN2 B13206678 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole

3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13206678
M. Wt: 217.11 g/mol
InChI Key: YWEBGKQMDDLYEA-UHFFFAOYSA-N
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Description

3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromo-substituted alkyl chain and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include dehalogenated compounds and reduced functional groups.

Scientific Research Applications

3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance binding affinity and specificity. The pyrazole ring can interact with aromatic residues in proteins through π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromo-substituted alkyl chain and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)-1-methylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-7(6-9)5-8-3-4-11(2)10-8/h3-4,7H,5-6H2,1-2H3

InChI Key

YWEBGKQMDDLYEA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C=C1)C)CBr

Origin of Product

United States

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